molecular formula C12H15ClN2O B15114867 1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B15114867
M. Wt: 238.71 g/mol
InChI Key: LHLIYXQAISYDAZ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorophenylmethyl group and a carboxamide group

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the 2-Chlorophenylmethyl Group: This step involves the substitution of the pyrrolidine ring with the 2-chlorophenylmethyl group, often using a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research:

    Industrial Applications: The compound may be used in the synthesis of other chemical compounds or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

    Chlorophenylmethyl Substituted Compounds: Compounds with similar 2-chlorophenylmethyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, 2-chlorophenylmethyl group, and carboxamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-10-5-2-1-4-9(10)8-15-7-3-6-11(15)12(14)16/h1-2,4-5,11H,3,6-8H2,(H2,14,16)

InChI Key

LHLIYXQAISYDAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2Cl)C(=O)N

Origin of Product

United States

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